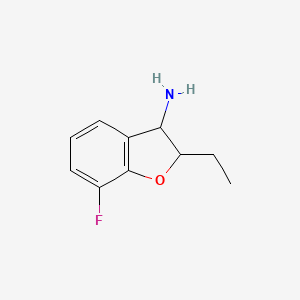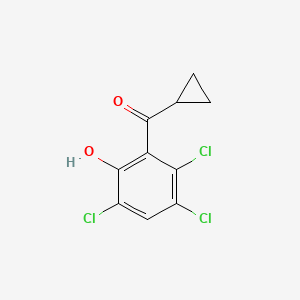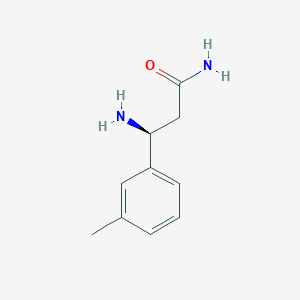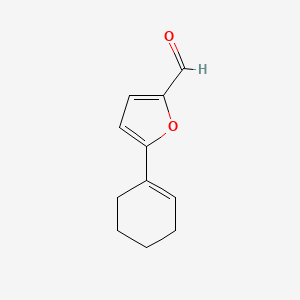
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring substituted with an ethyl group and a dicyclopropylmethyl group. The presence of the dicyclopropylmethyl group imparts significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole with dicyclopropylmethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the precise control of temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties due to its steric hindrance and electronic effects.
Mecanismo De Acción
The mechanism of action of N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
- N-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(Dicyclopropylmethyl)-1-ethyl-1H-imidazol-4-amine
Uniqueness
N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of the dicyclopropylmethyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(dicyclopropylmethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12(9-3-4-9)10-5-6-10/h7-10,12,14H,2-6H2,1H3 |
Clave InChI |
OYTVLOMPAYSFHS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NC(C2CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
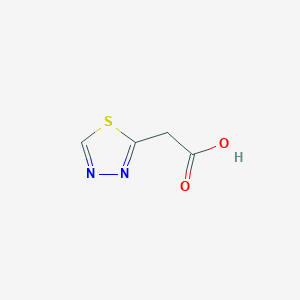

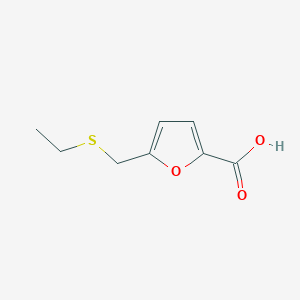
![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
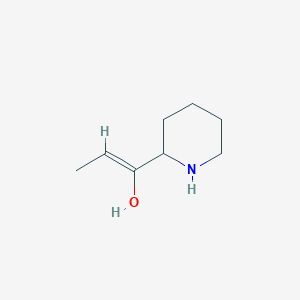
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)

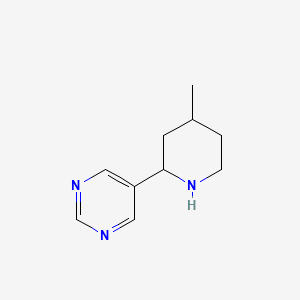
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
